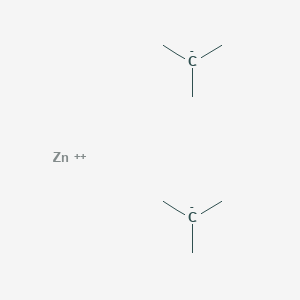

Zinc, bis(1,1-dimethylethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zinc, bis(1,1-dimethylethyl)-, also known as di-tert-butyl zinc, is an organozinc compound with the molecular formula C₈H₁₈Zn. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its role in organic synthesis, particularly in the formation of carbon-zinc bonds, which are crucial in many chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc, bis(1,1-dimethylethyl)- can be synthesized through the reaction of zinc chloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates. The general reaction is as follows:

ZnCl2+2(tert-C4H9Li)→Zn(tert-C4H9)2+2LiCl

Industrial Production Methods: In industrial settings, the production of zinc, bis(1,1-dimethylethyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the desired product .

Análisis De Reacciones Químicas

Insertion Reactions with Small Molecules

Di-tert-butyl zinc undergoes insertion reactions with electrophilic substrates such as CO₂, forming stable organometallic derivatives. For example:

-

CO₂ Insertion : Reaction with CO₂ at 298 K and 1 bar pressure yields zinc formate complexes (e.g., 13–15 in studies). This reaction is rapid (<30 minutes) and quantitative, with kinetic measurements indicating kobs≥0.033M min−1 .

-

Mechanistic Insight : The reaction proceeds via a monomeric zinc hydride intermediate, confirmed by VT-NMR and X-ray diffraction. At lower temperatures (203 K), an equilibrium between mononuclear and dinuclear μ-hydrido species is observed .

Catalytic Polymerization of Lactide and Cyclic Esters

Di-tert-butyl zinc derivatives act as efficient catalysts for ring-opening polymerization (ROP) of lactide (LA), ε-caprolactone (ε-CL), and pentadecalactone (PDL):

| Monomer | Catalyst | TOF (h⁻¹) | Mn (kDa) | Đ | Reference |

|---|---|---|---|---|---|

| LA | Complex 1 | 23,000 | 6.8 | 1.21 | |

| ε-CL | Complex 1 | 1,650 | 10.2 | 1.18 | |

| PDL | Complex 1 | 0.214* | 12.5 | 1.15 |

*kapp=0.214h−1 for PDL polymerization.

-

Key Features :

Cross-Coupling Reactions

Di-tert-butyl zinc participates in enantioselective cross-couplings under transition-metal catalysis:

-

Ni-Catalyzed Alkyl-Alkyl Coupling : Reacts with α-bromo amides to form chiral indane derivatives with up to 94% ee using Ni/L38 catalysts .

-

Mechanistic Pathway : Involves oxidative addition of alkyl halides to Ni⁰, followed by transmetalation with the organozinc reagent and reductive elimination .

Ligand Transfer and Deprotonation

The compound demonstrates alkyl-transfer reactivity in heterobimetallic systems:

-

Deprotonation of Arenes : Acts as a strong base in tandem with TMP-zincates (TMP = 2,2,6,6-tetramethylpiperidide), enabling deprotonative metalation of aromatic substrates. For example:

Ar H+ZnR2→Ar ZnR+RHThis reaction is kinetically driven by labile Zn–N bonds, with steric bulk from tert-butyl groups modulating reactivity .

Reactivity with Alcohols and Silanes

-

Alcoholysis : Reaction with isopropanol (iPrOH) generates zinc alkoxide intermediates, critical for initiating lactide polymerization .

-

Silane Activation : In catalytic borylation, di-tert-butyl zinc facilitates H/D exchange with pinacol borane (HBPin), forming transient Zn–H species detectable by 1H NMR (δ = 2.7–1.5 ppm) .

Stability and Decomposition

Aplicaciones Científicas De Investigación

Zinc, bis(1,1-dimethylethyl)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds. It is also employed in the preparation of other organozinc compounds.

Biology: The compound is used in the study of zinc’s role in biological systems, including its interaction with enzymes and proteins.

Medicine: Research into zinc-based compounds for therapeutic applications often involves zinc, bis(1,1-dimethylethyl)- as a model compound.

Mecanismo De Acción

The mechanism of action of zinc, bis(1,1-dimethylethyl)- involves its ability to form strong carbon-zinc bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile in many reactions, attacking electrophilic centers in organic molecules. The molecular targets and pathways involved include the formation of organozinc intermediates, which can then undergo further reactions to form desired products.

Comparación Con Compuestos Similares

Zinc, bis(1-methylethyl)-: Another organozinc compound with similar reactivity but different substituents.

Zinc, bis(1,1-dimethylpropyl)-: Similar in structure but with different alkyl groups attached to the zinc atom.

Uniqueness: Zinc, bis(1,1-dimethylethyl)- is unique due to its high reactivity and the stability of the tert-butyl groups. This makes it particularly useful in reactions where steric hindrance is beneficial, such as in the formation of bulky organozinc intermediates. Its ability to form stable carbon-zinc bonds also distinguishes it from other organozinc compounds .

Actividad Biológica

Zinc, bis(1,1-dimethylethyl)-, commonly referred to as zinc bis(2,4-dimethylpentyl) or simply as a zinc compound, has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Zinc, bis(1,1-dimethylethyl)- is characterized by its coordination complex structure where zinc is bonded to two 1,1-dimethylethyl groups. Its chemical formula is C10H22Zn, and it has a CAS number of 16636-96-7. The structure allows for significant interactions with biological systems, influencing its activity in various applications.

Biological Activity Overview

The biological activity of zinc compounds is multifaceted, impacting cellular processes and exhibiting antimicrobial properties. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Zinc compounds have demonstrated notable antimicrobial properties. A study on the effectiveness of zinc against various bacterial strains showed that it inhibits the growth of pathogens such as E. coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes and interference with enzymatic functions.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mM |

| Staphylococcus aureus | 0.2 mM |

| Pseudomonas aeruginosa | 0.4 mM |

Cellular Functions

Zinc plays a crucial role in various cellular functions, including:

- Enzyme Activation : Zinc acts as a cofactor for numerous enzymes involved in metabolic pathways.

- Gene Expression : It influences transcription factors that regulate gene expression.

- Antioxidant Defense : Zinc contributes to the stabilization of cellular structures against oxidative stress.

Case Study 1: Zinc's Role in Immune Function

A clinical trial investigated the effects of zinc supplementation on immune response in elderly patients. Results indicated that participants receiving zinc exhibited improved immune function markers compared to the placebo group. This highlights zinc's role in enhancing immune response, particularly in populations at risk for deficiency.

Case Study 2: Antimicrobial Efficacy in Wound Healing

Another study evaluated the use of zinc-based ointments in wound healing. Patients treated with zinc formulations showed faster healing rates and reduced infection rates compared to those treated with standard care. This suggests potential applications in clinical settings for managing wounds and infections.

Research Findings

Recent research has expanded the understanding of zinc's biological activities:

- Neuroprotective Effects : Studies indicate that zinc may protect neurons from oxidative damage, suggesting potential therapeutic roles in neurodegenerative diseases.

- Anticancer Properties : Preliminary findings suggest that zinc compounds may inhibit cancer cell proliferation through apoptosis induction.

Propiedades

IUPAC Name |

zinc;2-methylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*1-3H3;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYXHWABFVUKLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-](C)C.C[C-](C)C.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.